![molecular formula C7H7Cl2N B3031681 3,6-Dichloro-2-methylaniline CAS No. 62077-26-3](/img/structure/B3031681.png)
3,6-Dichloro-2-methylaniline
Overview
Description
3,6-Dichloro-2-methylaniline is a chemical compound that is a derivative of aniline, where two chlorine atoms and one methyl group are substituted onto the benzene ring. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of commercial products.
Synthesis Analysis
The synthesis of dihalogenated anilines, including 3,6-dichloro-2-methylaniline, has been explored through various methods. One approach involves the use of dihaloanilines in protic and aprotic media with different oxidizing agents to produce polymers with semiconducting properties . Another study developed two new processes for the synthesis of 2,6-dichloro-3-methylaniline, which is structurally similar to 3,6-dichloro-2-methylaniline, achieving higher yields than previously reported methods . These processes are significant as they improve the efficiency and yield of the synthesis, which is beneficial for commercial production.
Molecular Structure Analysis
The molecular structure of compounds related to 3,6-dichloro-2-methylaniline has been investigated using various spectroscopic techniques. For instance, the molecular structure and vibrational spectra of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone, a compound with some structural similarities, were studied using FT-IR, FT-Raman, and quantum chemical calculations, providing insights into the stability and chemical activity of the molecule . Additionally, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing intra- and intermolecular hydrogen bonds and dispersive halogen interactions . These studies contribute to a deeper understanding of the structural properties of dihalogenated anilines.
Chemical Reactions Analysis
The chemical reactivity of dihalogenated anilines, including those similar to 3,6-dichloro-2-methylaniline, has been explored in various contexts. For example, the synthesis of 2,6-diiodo-4-methylaniline involved optimizing reaction conditions to achieve a high yield, demonstrating the potential for efficient production of iodinated aniline derivatives . Furthermore, the conversion of nitrophenol and nitroaniline derivatives into quinolines and subsequent chemical transformations illustrate the versatility of aniline derivatives in complex organic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihalogenated anilines are influenced by their molecular structure. The electrical properties of polymers derived from dihalogenated anilines, such as poly(2,5-dichloroaniline), have been characterized, showing that these materials can exhibit semiconducting properties and solubility in organic solvents . The thermodynamic functions of related compounds have also been computed, providing valuable information about their stability and reactivity . These properties are crucial for the application of these compounds in various industrial and research settings.
Scientific Research Applications
Synthesis and Chemistry
3,6-Dichloro-2-methylaniline has been a subject of interest in the field of chemistry, particularly in the synthesis of various compounds. For instance, McKendry and Stanga (1994) developed new processes for synthesizing 2,6-dichloro-3-methylaniline-Ph-UL-14C, which is a key intermediate in the synthesis of a Dow Elanco experimental product. These processes yielded the product in much higher yields than previously reported methods, demonstrating the compound's importance in chemical synthesis (L. H. Mckendry & M. A. Stanga, 1994).
Spectroscopy and Molecular Structure
Another aspect of 3,6-Dichloro-2-methylaniline's scientific applications lies in its use in spectroscopy studies. Karabacak, Karagöz, and Kurt (2008) conducted a detailed experimental and theoretical study on the vibrational spectra of 2-chloro-5-methylaniline, using techniques like FT-IR and FT-Raman, and found good agreement between observed and calculated frequencies. This kind of research is crucial for understanding the molecular structure and behavior of such compounds (M. Karabacak, D. Karagöz & M. Kurt, 2008).
Environmental Impact Studies
The presence and effects of compounds like 3,6-Dichloro-2-methylaniline in the environment have been a focus of research as well. Wegman and Korte (1981) reported on the monitoring of aniline, chloroanilines, dichloroanilines, and 2- and 4-methylaniline in Dutch rivers. Their study highlighted the occurrence of these compounds in natural waters, underlining the environmental impact and the need for monitoring such substances (R. Wegman & G. D. Korte, 1981).
Biochemical Investigations
Hill, Shih, and Struck (1979) explored the biochemical aspects of 4-chloro-2-methylaniline, particularly focusing on its mechanism of action and activation. They found that the compound became extensively bound to proteins, DNA, and RNA in rat liver, providing insights into the biological interactions and potential toxicological implications of such compounds (D. L. Hill, T. Shih & R. Struck, 1979).
Herbicide Degradation
The degradation of herbicides and their metabolites, including compounds like 2-ethyl-6-methylaniline, was studied by Caracciolo et al. (2005). They assessed the degradation and leaching potentials of various herbicides in laboratory experiments, which is vital for understanding the environmental fate of these chemicals (A. Barra Caracciolo et al., 2005).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, potentially altering their function .
Mode of Action
Anilines typically undergo metabolic activation in the liver to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity .
Biochemical Pathways
Anilines are known to be involved in various biochemical processes, including oxidative stress, lipid peroxidation, and dna damage .
Pharmacokinetics
Anilines are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Anilines can cause a variety of effects at the molecular and cellular level, including oxidative stress, lipid peroxidation, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dichloro-2-methylaniline. For instance, factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . Furthermore, individual factors such as age, sex, health status, and genetic makeup can influence its pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
3,6-dichloro-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQGLDMWELFZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732772 | |
Record name | 3,6-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-methylaniline | |
CAS RN |
62077-26-3 | |
Record name | 3,6-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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